molecular formula C20H19BrN2O5S B3206338 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1040667-79-5

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B3206338
CAS RN: 1040667-79-5
M. Wt: 479.3 g/mol
InChI Key: WGTJDTJMSNXCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BPTA is a thioacetamide derivative that has been shown to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties. In

Scientific Research Applications

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide has been studied extensively for its potential use in drug development. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. Additionally, this compound has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-tuberculosis agent.

Mechanism of Action

The mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide is not fully understood. However, studies have shown that it inhibits the NF-kappa B signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro. In animal studies, this compound has been shown to reduce inflammation and tumor growth. This compound has also been shown to have low toxicity in animal models, indicating its potential use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide is its ability to inhibit the NF-kappa B signaling pathway, which is involved in a variety of diseases such as cancer, autoimmune disorders, and inflammatory diseases. Additionally, this compound has been shown to possess low toxicity, making it a potentially safe therapeutic agent. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide. One potential direction is to investigate its use as an anti-tuberculosis agent. Another direction is to explore its potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory and autoimmune diseases.
In conclusion, this compound is a promising chemical compound that has potential applications in drug development. Its anti-inflammatory and anti-cancer properties make it a promising therapeutic agent for the treatment of a variety of diseases. Future studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O5S/c1-25-15-8-14(9-16(26-2)19(15)27-3)23-18(24)11-29-20-22-10-17(28-20)12-5-4-6-13(21)7-12/h4-10H,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTJDTJMSNXCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.